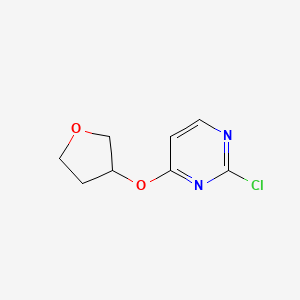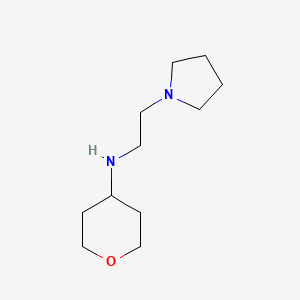
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine is a complex organic compound with a molecular structure that includes a phenyl group, a pyrrolidine ring, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the reductive amination of 1-phenyl-2-pyrrolidinone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Various substituted pyrrolidines and phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to certain neurotransmitters makes it useful in neuropharmacology.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. They could be used in the development of new drugs targeting various diseases, including neurological disorders and inflammation.
Industry: In industry, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism by which N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
N-Methylpyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
1-Methyl-2-pyrrolidinemethanol: Another related compound with a hydroxymethyl group.
N-Methyl-L-prolinol: A stereoisomer of the compound with potential differences in biological activity.
Uniqueness: N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine stands out due to its combination of a phenyl group and a methylated pyrrolidine ring, which provides unique chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-7-4-3-5-8-11)12-9-6-10-15(12)2/h3-5,7-8,12-14H,6,9-10H2,1-2H3 |
InChIキー |
LEMGXUOXSKQFKU-UHFFFAOYSA-N |
正規SMILES |
CNC(C1CCCN1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


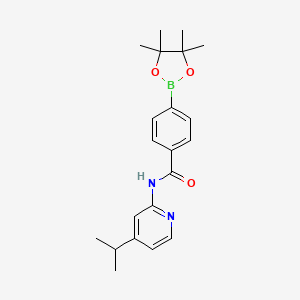
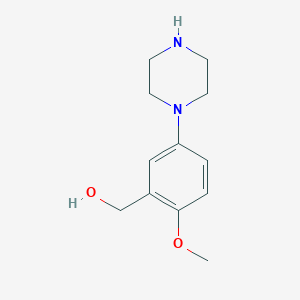

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
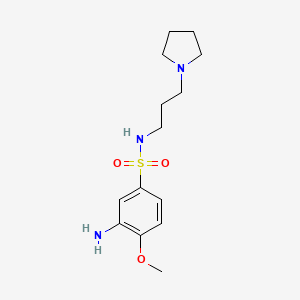
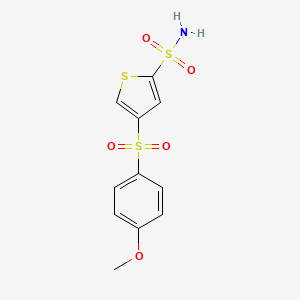



![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
